molecular formula C12H16O2S B2486176 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid CAS No. 1343988-74-8

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Cat. No. B2486176
CAS RN: 1343988-74-8
M. Wt: 224.32
InChI Key: RCBOIOWAGAIRCZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with acids, bases, or other compounds, and might involve studying the compound under various conditions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Lipophilic Properties and Solubility

This compound exhibits lipophilic behavior due to its alkyl substituents. It has a density of 0.976 g/cc at room temperature and is insoluble in water but highly soluble in ethanol, acetone, and diethyl ether . These solubility characteristics make it suitable for formulations, drug delivery systems, and lipophilic drug design.

Photophysical Properties and Nonlinear Optical (NLO) Behavior

Researchers have investigated the photophysical properties of 2-methyl-5-(propan-2-yl) derivatives, which share structural similarities with isopropylboronic acid pinacol ester. These compounds exhibit interesting NLO behavior, making them relevant for optical devices, sensors, and nonlinear optics applications. Their response to light and electronic transitions can be harnessed for various purposes .

Imidazole Derivatives and Therapeutic Potential

Although not directly related to isopropylboronic acid pinacol ester, imidazole-containing compounds share some similarities. Imidazole, a five-membered heterocyclic ring, appears in various bioactive molecules. Researchers explore its therapeutic potential in drug design, antimicrobial agents, and enzyme inhibitors . While not identical, understanding imidazole derivatives can provide insights into related heterocyclic systems.

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve binding to specific proteins, disrupting cell membranes, or a variety of other actions .

Safety and Hazards

This involves understanding the potential risks associated with handling or using the compound. This could include toxicity information, flammability, and any necessary safety precautions .

properties

IUPAC Name

5-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-7(2)8-3-4-10-9(5-8)6-11(15-10)12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBOIOWAGAIRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C(C1)C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

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